4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
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Overview
Description
The compound “4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine” is a complex organic molecule. It contains a morpholine ring, a piperazine ring, and a pyrimidine ring, along with a methoxyphenyl group . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as HRMS, IR, 1H, and 13C NMR . These techniques allow for the identification of the various functional groups present in the molecule and the determination of the overall molecular structure.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve the formation of various ring structures and the addition of functional groups . The exact reactions would depend on the specific synthesis protocol used.Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with α1-ARs. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By acting as a ligand for these receptors, the compound can influence the contraction of smooth muscles in various parts of the body .
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound. For similar compounds, hazard statements have been provided, such as H302, H312, H332, indicating potential hazards if the compound is ingested, comes into contact with skin, or is inhaled .
Future Directions
The future research directions for this compound could include further investigation into its potential therapeutic uses. Given the presence of a piperazine ring, which is found in many biologically active compounds, this compound could have potential applications in the treatment of various diseases . Further studies could also investigate the compound’s physical and chemical properties, and its safety profile.
Properties
IUPAC Name |
4-[2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-18-17-21(26-13-15-29-16-14-26)24-22(23-18)27-11-9-25(10-12-27)8-7-19-3-5-20(28-2)6-4-19/h3-6,17H,7-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEARRDZKKIOOSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCC3=CC=C(C=C3)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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